REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH2:10])=[N:7][CH:8]=1)[CH3:2].BrN1C(=[O:17])CCC1=O.[OH-].[Na+].[OH:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1>O.C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:17])[CH2:10][O:21][C:22]2[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=2)=[N:7][CH:8]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
184.46 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)C=C
|
Name
|
|
Quantity
|
2075 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
298.83 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
223 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1900 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
18
|
Quantity
|
16.65 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
was added in 30 min. at 25-30° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added into it
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 1000 mL methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 190 g residual mass
|
Type
|
CUSTOM
|
Details
|
The concentrated product obtained
|
Type
|
STIRRING
|
Details
|
stirred for 24 hr
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
at 78° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)C(COC1=CC=C(C=O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304.44 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |